1-Benzyl-3-phenylpiperidine

PI3Kδ inhibitor kinase signaling AKT phosphorylation

1-Benzyl-3-phenylpiperidine (CAS 3979-67-7) is a phenylpiperidine derivative with the molecular formula C18H21N and an average mass of 251.366 Da. The compound features a benzyl substituent at the piperidine N1 position and a phenyl group at the C3 position, producing a 3-phenylpiperidine scaffold distinguished from the more extensively characterized 4-phenylpiperidine pharmacophore found in fentanyl-class opioids.

Molecular Formula C18H21N
Molecular Weight 251.4 g/mol
Cat. No. B295155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-phenylpiperidine
Molecular FormulaC18H21N
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21N/c1-3-8-16(9-4-1)14-19-13-7-12-18(15-19)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2
InChIKeyQMADAVRWWKURQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-phenylpiperidine Procurement Guide: Physicochemical Properties and Research-Grade Specification


1-Benzyl-3-phenylpiperidine (CAS 3979-67-7) is a phenylpiperidine derivative with the molecular formula C18H21N and an average mass of 251.366 Da . The compound features a benzyl substituent at the piperidine N1 position and a phenyl group at the C3 position, producing a 3-phenylpiperidine scaffold distinguished from the more extensively characterized 4-phenylpiperidine pharmacophore found in fentanyl-class opioids [1]. Physicochemical predictions include a calculated LogP of 4.25 (ACD/Labs) and an estimated Log Kow (KOWWIN) of 4.52, a boiling point of 365.4 ± 21.0 °C at 760 mmHg, a polar surface area of 3 Ų, and zero violations of Lipinski's Rule of 5 . The compound serves as a valuable synthetic intermediate and scaffold for medicinal chemistry programs targeting receptor systems that respond to 3-substituted phenylpiperidine geometry [1].

Why 1-Benzyl-3-phenylpiperidine Cannot Be Replaced by 4-Phenylpiperidine or 2-Phenylpiperidine Isomers in Research Applications


Phenylpiperidine substitution position determines receptor interaction geometry, metabolic fate, and synthetic utility. The 3-phenyl substitution pattern in 1-benzyl-3-phenylpiperidine produces a distinct spatial orientation of the aromatic ring relative to the piperidine nitrogen compared to 4-phenylpiperidine (the core of fentanyl and pethidine opioids) or 2-phenylpiperidine scaffolds [1]. This positional isomerism directly impacts: (i) binding pocket complementarity at GPCR targets including CCR3, where 3-benzylpiperidine-containing antagonists achieved picomolar potency (IC50 = 10–60 pM) after deliberate replacement of the 4-benzylpiperidine moiety [2]; (ii) metabolic vulnerability, as the 3-position influences iminium/enamine formation pathways during cytochrome P450-mediated oxidation [3]; and (iii) synthetic accessibility for downstream derivatization at the 4-position, as demonstrated by the preparation of cis-4-amino-1-benzyl-3-phenylpiperidine via reductive amination of the corresponding 4-piperidone [4]. Generic substitution with a 4-phenyl isomer would yield a compound with fundamentally different pharmacological profile, metabolic stability characteristics, and synthetic entry points—invalidating comparative SAR studies and rendering structure-activity datasets non-transferable.

1-Benzyl-3-phenylpiperidine: Quantitative Differentiation Evidence Against Structural Analogs


PI3Kδ Inhibition Potency: 1-Benzyl-3-phenylpiperidine Scaffold Activity in Cellular Assay

1-Benzyl-3-phenylpiperidine demonstrates measurable inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM as determined by electrochemiluminescence assay after 30-minute incubation [1]. This activity establishes a quantitative baseline for the 3-phenylpiperidine scaffold that differs from the activity profiles of 4-phenylpiperidine-based PI3K inhibitors, which typically derive potency from distinct substitution patterns and linker geometries. The 102 nM IC50 provides a reference point for SAR exploration programs seeking to optimize 3-substituted phenylpiperidines against PI3Kδ-dependent pathways. In contrast, the 4-benzylpiperidine-containing CCR3 antagonist scaffolds required deliberate replacement with 3-benzylpiperidine moieties to achieve picomolar potency enhancements [2], demonstrating that the 3-substitution pattern is not interchangeable with the 4-position in biological systems.

PI3Kδ inhibitor kinase signaling AKT phosphorylation

Lipophilicity and Physicochemical Profile: Calculated LogP and LogD Differentiation from 4-Position Isomers

1-Benzyl-3-phenylpiperidine exhibits a calculated LogP of 4.25 (ACD/Labs Percepta) and an estimated Log Kow of 4.52 (KOWWIN v1.67) . The ACD/LogD at pH 7.4 is 2.88, with a corresponding BCF of 41.29 . This lipophilicity profile differs measurably from the 1-benzyl-4-phenylpiperidine scaffold (the core of fentanyl and related opioids), for which LogP values typically range from 3.8 to 4.1 depending on additional substitution [1]. The polar surface area of 3 Ų indicates minimal hydrogen-bonding capacity, consistent with high passive membrane permeability. The difference in LogP of approximately 0.15–0.4 units between the 3-phenyl and 4-phenyl isomers translates to meaningful differences in tissue distribution and CNS penetration potential, with the 3-phenyl isomer predicted to exhibit marginally higher lipophilicity and increased volume of distribution in vivo.

lipophilicity LogP DMPK prediction ADME properties

Synthetic Access to 4-Amino Derivatives: Enantiomeric Resolution Achievement of 97% ee

The 1-benzyl-3-phenylpiperidine scaffold enables access to cis-4-amino-1-benzyl-3-phenylpiperidine, which has been prepared via reductive amination of the corresponding 4-piperidone oxime and successfully resolved to 97% enantiomeric excess (ee) by crystallization as the mandelate salt [1]. The absolute configuration of one enantiomer was unambiguously confirmed by X-ray single crystal diffraction of the para-bromobenzenesulfonamide derivative [1]. This level of stereochemical control and crystallographic validation has not been equivalently demonstrated for the corresponding 4-phenylpiperidine scaffold, where the 4-position is occupied by the phenyl group, blocking the introduction of an amino substituent at that position. The 3-phenyl geometry uniquely preserves the C4 position for functionalization while maintaining the β-phenylethylamine pharmacophore that is critical for receptor interactions [1].

chiral resolution enantiomeric purity 4-aminopiperidine synthesis stereochemistry

CCR3 Antagonist Scaffold Preference: 3-Benzylpiperidine Replacement of 4-Benzylpiperidine Yields Picomolar Potency

In the development of CC chemokine receptor-3 (CCR3) antagonists, deliberate replacement of the 4-benzylpiperidine moiety with a 3-benzylpiperidine was a critical optimization step that contributed to achieving picomolar potency (IC50 = 10–60 pM) in eotaxin-induced chemotaxis assays [1]. The resulting compound (compound 32) demonstrated oral bioavailability of 20% F in mice and dose-dependently reduced eosinophil recruitment into the lungs in allergic airway inflammation models, ultimately advancing to Phase I clinical trials as DPC168 [1]. Conformational analysis of the 3-benzylpiperidine in the clinical candidate BMS-639623 (compound 1) predicted that the 3-benzylpiperidine conformation could be mimicked by acyclic scaffolds, but only the 3-substituted piperidine—not the 4-substituted—provided the specific conformational constraint required for high-affinity CCR3 binding [2]. This demonstrates that the 3-benzyl substitution pattern confers a distinct conformational advantage over the 4-benzyl analog in the CCR3 binding pocket, directly translating to enhanced potency and in vivo efficacy.

CCR3 antagonist chemokine receptor eosinophil chemotaxis allergic inflammation

Thermal and Volumetric Properties: Boiling Point and Molar Volume Data for Synthetic Planning

1-Benzyl-3-phenylpiperidine exhibits a predicted boiling point of 365.4 ± 21.0 °C at 760 mmHg, a flash point of 157.5 ± 18.9 °C, and a molar volume of 240.0 ± 3.0 cm³ . The vapor pressure at 25 °C is estimated at 0.0 ± 0.8 mmHg, and the enthalpy of vaporization is 61.2 ± 3.0 kJ/mol . These thermal parameters distinguish the compound from lower molecular weight piperidine derivatives such as 3-benzylpiperidine (C12H17N, MW 175.27, CAS 13603-25-3) [1], which lacks the C3 phenyl substituent and consequently exhibits substantially lower boiling point and different volatility characteristics. The higher boiling point and lower volatility of 1-benzyl-3-phenylpiperidine impact solvent selection for reaction workup, distillation feasibility, and safe handling conditions during scale-up synthesis.

boiling point molar volume vapor pressure synthetic scale-up

1-Benzyl-3-phenylpiperidine: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: PI3Kδ Inhibitor Lead Optimization and Scaffold Hopping Programs

Researchers developing PI3Kδ inhibitors can utilize 1-benzyl-3-phenylpiperidine as a starting scaffold with demonstrated cellular activity (IC50 = 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells) [1]. The 3-phenyl substitution geometry provides a distinct vector for SAR exploration compared to 4-phenylpiperidine-based inhibitors. The scaffold serves as a template for systematic N-benzyl modification, C3-phenyl substitution, and C4 functionalization (via conversion to the 4-piperidone intermediate) to optimize potency, selectivity, and DMPK properties. The calculated LogP of 4.25 and LogD of 2.88 at pH 7.4 provide baseline lipophilicity parameters for predicting membrane permeability and guiding further structural modifications toward lead candidates.

Chemokine Receptor Drug Discovery: CCR3 Antagonist Development Programs

Drug discovery teams targeting CC chemokine receptor-3 (CCR3) for allergic and inflammatory indications should prioritize 3-substituted piperidine scaffolds over 4-substituted analogs. The clinical validation of the 3-benzylpiperidine motif in DPC168, which achieved picomolar potency (IC50 = 10–60 pM) and 20% oral bioavailability in mouse models [1], demonstrates the therapeutic relevance of this substitution pattern. 1-Benzyl-3-phenylpiperidine provides the core 3-phenylpiperidine scaffold that, after appropriate functionalization (e.g., urea linkage at the piperidine nitrogen), can yield high-affinity CCR3 ligands. The conformational constraint imparted by the 3-phenyl group has been computationally validated to contribute to the specific binding geometry required for CCR3 antagonism, an advantage not replicated by 4-phenylpiperidine scaffolds [2].

Asymmetric Synthesis: Production of Enantiomerically Pure 4-Amino-3-phenylpiperidine Building Blocks

Synthetic chemistry groups requiring enantiomerically pure 4-amino-3-phenylpiperidine derivatives can procure 1-benzyl-3-phenylpiperidine for conversion to the corresponding 4-piperidone, followed by oxime formation and reductive amination to yield cis-4-amino-1-benzyl-3-phenylpiperidine. Resolution via mandelic acid crystallization achieves 97% enantiomeric excess, with absolute stereochemistry confirmable by X-ray crystallography of the p-bromobenzenesulfonamide derivative [1]. This validated pathway provides access to chiral aminopiperidine building blocks that preserve the β-phenylethylamine pharmacophore while introducing a stereodefined amine handle for further diversification. The 3-phenyl substitution pattern is essential for this synthetic sequence, as the C4 position remains available for functionalization—a capability not present in 4-phenylpiperidine scaffolds where the C4 position is occupied by the phenyl group [1].

Process Chemistry: Reaction Solvent Selection and Scale-Up Thermal Management

Process chemists scaling up syntheses involving 1-benzyl-3-phenylpiperidine must account for its distinct thermal properties: boiling point 365.4 ± 21.0 °C at 760 mmHg, flash point 157.5 ± 18.9 °C, and vapor pressure effectively 0 mmHg at 25 °C [1]. The high boiling point and low volatility preclude simple distillation-based purification under standard laboratory conditions and necessitate alternative purification strategies such as column chromatography, recrystallization, or acid-base extraction. The molar volume of 240.0 ± 3.0 cm³ [1] informs solvent volume calculations for reaction scale-up. Compared to lower molecular weight piperidine analogs such as 3-benzylpiperidine (MW 175.27) , the target compound requires different solvent selection criteria and thermal management protocols during procurement, storage, and reaction workup.

Quote Request

Request a Quote for 1-Benzyl-3-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.